REACTION_CXSMILES
|
CCCCCCCCCCC.[CH:12]12[NH:22][CH:17]([CH2:18][CH2:19][CH2:20][CH2:21]1)[CH2:16][CH2:15][CH2:14]C2>>[CH:15]12[CH2:14][CH2:18][CH:19]3[CH:17]([NH:22][CH2:12][CH:21]1[CH2:20]3)[CH2:16]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCC
|
Name
|
11-azabicyclo[4.4.1]undecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CCCCC(CCCC1)N2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C12CC3NCC2CC3CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |